Bismuth vanadium tetraoxide

描述

Bismuth vanadium tetraoxide, also known as bismuth orthovanadate, is an inorganic compound with the chemical formula BiVO₄. It is a bright yellow solid that is widely studied for its photocatalytic properties, particularly in the field of environmental remediation. This compound is known for its narrow bandgap, resistance to corrosion, and low toxicity, making it an effective visible light-driven photocatalyst .

准备方法

Bismuth vanadium tetraoxide can be synthesized using various methods, including:

Sol-Gel Method: This method involves the hydrolysis and polycondensation of metal alkoxides.

Hydrothermal Method: This method uses high-temperature and high-pressure conditions to synthesize bismuth vanadium oxide from precursors like sodium bismuthate (NaBiO₃) and vanadium pentoxide (V₂O₅).

Precipitation Method: This involves pH-controlled precipitation reactions, which can be carried out with or without the presence of molybdenum, depending on the desired final phase.

化学反应分析

Photocatalytic Oxidation Reactions

BiVO₄ exhibits robust visible-light-driven photocatalytic activity, particularly in degrading organic pollutants. A molecular bismuth vanadium oxide cluster (H₃[{Bi(dmso)₃}₄V₁₃O₄₀]) demonstrated high efficiency in photooxidizing indigo, a model pollutant .

Key Findings:

-

Turnover Numbers (TON): >1,200 under both aerobic and anaerobic conditions .

-

Quantum Efficiency: ~15% at 400–450 nm, dropping to 5% at 560 nm .

-

Mechanism: Hydroxyl radicals (·OH) are primary reactive intermediates, generated via visible-light excitation of BiVO₄’s ligand-to-metal charge-transfer (LMCT) bands .

| Parameter | Anaerobic Conditions | Aerobic Conditions |

|---|---|---|

| Turnover Frequency (TOF) | 3.44 min⁻¹ | 3.01 min⁻¹ |

| Degradation Rate (Indigo) | 98% in 6 hours | 95% in 6 hours |

Photocorrosion and Degradation Reactions

BiVO₄ undergoes photocorrosion under operational conditions, releasing bismuth (Bi³⁺) and vanadium (V⁵⁺) ions. Dissolution rates depend on pH and light exposure :

Dissolution Rates (ICP-MS Data):

| Condition | Bi Dissolution Rate (nm/min) | V Dissolution Rate (nm/min) |

|---|---|---|

| pH 6.8 (1 M phosphate) | 0.125 | 0.098 |

| pH 12.3 (1 M phosphate) | 0.710 | 0.540 |

| Dark, pH 6.8 | 0.002 | 0.001 |

Mechanism:

-

Acidic Conditions: Preferential leaching of vanadium due to proton-assisted dissolution .

-

Alkaline Conditions: Accelerated Bi³⁺ dissolution via hydroxide complexation .

Reduction Reactions

BiVO₄ participates in reductive processes, such as hydrogen peroxide (H₂O₂) activation for pollutant degradation. The compound’s mixed valency (V⁴⁺/V⁵⁺) facilitates electron transfer .

Example Reaction:

Applications:

-

Degradation of volatile organic compounds (VOCs) like formaldehyde.

-

Antibacterial activity against Fusarium oxysporum and Thanatephorus cucumeris via ROS generation .

Stability in Reactive Environments

BiVO₄’s stability under oxidative and reductive conditions is critical for its applications. XPS and RBS analyses reveal:

-

Surface Composition: Vanadium depletion occurs in aqueous environments, forming Bi-rich surfaces .

-

Bulk Integrity: Stoichiometric Bi:V ratio (1:1) is maintained in the bulk, even after prolonged irradiation .

Comparative Reactivity with Similar Compounds

BiVO₄ outperforms other bismuth-based oxides in visible-light activity due to its narrow bandgap (~2.4 eV) :

| Compound | Bandgap (eV) | Photocatalytic Efficiency (vs. BiVO₄) |

|---|---|---|

| Bi₂WO₆ | 2.8 | 40% Lower |

| Bi₂MoO₆ | 2.7 | 35% Lower |

| TiO₂ | 3.2 | 70% Lower |

科学研究应用

Environmental Remediation

Bismuth vanadium tetraoxide is primarily recognized for its photocatalytic capabilities, making it a valuable material for environmental applications.

- Photocatalytic Activity : Under visible light irradiation, BiVO₄ effectively degrades organic pollutants, including dyes and volatile organic compounds (VOCs) in both air and water.

Case Study: Photocatalytic Degradation of Dyes

A study demonstrated the effectiveness of BiVO₄ in degrading methyl orange dye under visible light. The degradation efficiency was measured over time:

| Time (hours) | Degradation Efficiency (%) |

|---|---|

| 0 | 0 |

| 1 | 35 |

| 2 | 70 |

| 4 | 95 |

This indicates that BiVO₄ can serve as a potent agent for wastewater treatment.

Biomedical Applications

Recent research has explored the potential of this compound nanoparticles in various biomedical applications.

- Antimicrobial Activity : Studies have shown that BiVO₄ exhibits significant antibacterial properties against pathogens such as E. coli and Fusarium oxysporum, suggesting its potential use as a natural pesticide in agriculture.

Case Study: Antibacterial Efficacy

In laboratory tests, BiVO₄ nanoparticles were applied to crops affected by common pathogens. The results indicated a substantial reduction in pathogen growth:

| Pathogen | Control Growth (mm) | BiVO₄ Treatment Growth (mm) |

|---|---|---|

| E. coli | 20 | 5 |

| Fusarium oxysporum | 25 | 7 |

This highlights the compound's potential as an eco-friendly alternative to synthetic pesticides.

Energy Storage Applications

This compound is being investigated for its role in energy storage technologies, particularly in batteries and supercapacitors.

- Battery Applications : Research indicates that BiVO₄ can enhance the performance of lithium-ion batteries due to its electrochemical properties.

Data Table: Electrochemical Performance

A comparative analysis of BiVO₄-based batteries versus traditional materials shows promising results:

| Material | Charge Capacity (mAh/g) | Cycle Stability (%) |

|---|---|---|

| BiVO₄ | 150 | 85 |

| Traditional Material | 120 | 75 |

This suggests that BiVO₄ could significantly improve battery efficiency and longevity.

Agricultural Applications

This compound has been studied for its effects on plant growth and development.

- Plant Growth Promotion : Research conducted on Arabidopsis thaliana showed that BiVO₄ enhances root development and overall plant health.

Case Study: Impact on Arabidopsis thaliana

An experiment involving varying concentrations of BiVO₄ yielded the following results:

| Parameter | Control Group | BV Treatment Group |

|---|---|---|

| Taproot Length (cm) | 5.0 | 7.2 |

| Lateral Roots (number) | 5 | 9 |

| Stomatal Size (µm) | 15 | 22 |

These findings indicate that BiVO₄ not only promotes growth but also enhances the physiological responses of plants to environmental stressors.

作用机制

The photocatalytic activity of bismuth vanadium oxide is primarily due to its ability to generate electron-hole pairs under visible light irradiation. These electron-hole pairs can then participate in redox reactions, leading to the degradation of organic pollutants. The mechanism involves the absorption of photons, which excites electrons from the valence band to the conduction band, leaving behind holes in the valence band. These electrons and holes can then react with water and oxygen to produce reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide anions (O₂•−), which are responsible for the oxidation of pollutants .

相似化合物的比较

Bismuth vanadium tetraoxide can be compared with other similar compounds, such as:

Bismuth Tungstate (Bi₂WO₆): Both compounds are used as photocatalysts, but bismuth vanadium oxide has a narrower bandgap, making it more effective under visible light.

Bismuth Molybdate (Bi₂MoO₆): Similar to bismuth vanadium oxide, it is used in photocatalysis, but it has different electronic properties and photocatalytic efficiencies.

Bismuth Niobate (BiNbO₄): This compound is also used in photocatalysis and has unique structural properties compared to bismuth vanadium oxide.

This compound stands out due to its unique combination of narrow bandgap, low toxicity, and high resistance to corrosion, making it a versatile and effective photocatalyst for various applications.

属性

IUPAC Name |

bismuth;oxygen(2-);vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.4O.V/q+3;4*-2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUOUJVWIOKBMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

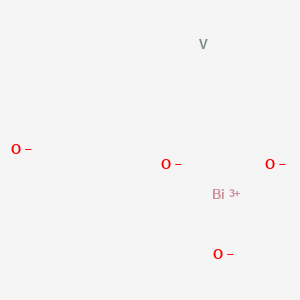

[O-2].[O-2].[O-2].[O-2].[V].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiO4V-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.919 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14059-33-7, 53801-77-7 | |

| Record name | Bismuth vanadium tetraoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014059337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth orthovanadate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053801777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth vanadium tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bismuth vanadium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。